molecular formula C18H18N4O2 B5503801 3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine

3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine

Cat. No.: B5503801
M. Wt: 322.4 g/mol
InChI Key: ROVKEHQODXHSSG-UHFFFAOYSA-N
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Description

3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.14297583 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • 3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine is used in the synthesis of various heterocyclic compounds. For example, reactions involving pyrazoloylhydroximoyl chloride lead to the formation of derivatives like pyrazolo[3,4-d]pyridazines, demonstrating the compound's versatility in organic synthesis (Zohdi, Osman, & Abdelhamid, 1997).

Central Nervous System Activities

  • Imidazo[1,2-b]pyridazine derivatives, which could include structures similar to this compound, have been examined for activities in the central nervous system. Certain derivatives showed strong binding to rat brain membranes, indicating potential applications in neurological research (Barlin, Davies, Ireland, & Zhang, 1992).

Anti-Inflammatory and Anti-Cancer Activities

  • Novel pyrazolo[1,5-a]pyrimidine derivatives, which are related to the pyridazine class of compounds, have shown promising anti-inflammatory and anti-cancer activities. This suggests potential research applications of this compound in developing therapeutic agents (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Antimicrobial and Antibacterial Activities

  • Research on derivatives of this compound shows potential in developing antibacterial agents. Compounds containing azole, diazole, oxadiazole, and triazole fragments synthesized from similar structures exhibited moderate activity against various microorganisms (Anusevičius et al., 2015).

Antitumor Efficacy and Impact on Digestive System

  • Derivatives of this compound, such as D1, have shown antitumor activities and less damaging effects on tissues beyond cancerous areas. This suggests its potential use in cancer treatment and digestive system recovery research (Kuznietsova, Luzhenetska, Kotlyar, & Rybalchenko, 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-3-pyridazin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-17(2)11-18(17,12-6-8-13(23-3)9-7-12)16-20-15(22-24-16)14-5-4-10-19-21-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVKEHQODXHSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=C(C=C2)OC)C3=NC(=NO3)C4=NN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.